Risperidone Risperidone Risperidone is a benzisoxazole derivative with antipsychotic property. Risperidone selectively antagonizes serotonin (5-HT) effects via cortical 5-HT2 receptor, and, to a lesser extent, competes with dopamine at the limbic dopamine D2 receptor. The antagonism leads to decreased psychotic effects, such as hallucinations and delusions. In addition, risperidone has low to moderate affinity for histamine H1, 5-HT1A, 5-HT1C, and 5-HT1D receptors, while it has weak affinity for dopamine D1 and haloperidol-sensitive sigma site receptors.
Risperidone is an atypical antipsychotic that is used widely in the treatment of mania and schizophrenia. Risperidone therapy is associated with serum aminotransferase elevations and in rare instances has been linked to clinically apparent acute liver injury.
Risperidone is a member of the class of pyridopyrimidines that is 2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one carrying an additional 2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl group at position 2. It has a role as a serotonergic antagonist, an alpha-adrenergic antagonist, a H1-receptor antagonist, a second generation antipsychotic, a dopaminergic antagonist, a psychotropic drug and an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor. It is a pyridopyrimidine, an organofluorine compound, a heteroarylpiperidine and a member of 1,2-benzoxazoles.
Brand Name: Vulcanchem
CAS No.: 106266-06-2
VCID: VC0000510
InChI: InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3
SMILES: CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Molecular Formula: C23H27FN4O2
Molecular Weight: 410.5 g/mol

Risperidone

CAS No.: 106266-06-2

APIs

VCID: VC0000510

Molecular Formula: C23H27FN4O2

Molecular Weight: 410.5 g/mol

Purity: > 98%

Risperidone - 106266-06-2

CAS No. 106266-06-2
Product Name Risperidone
Molecular Formula C23H27FN4O2
Molecular Weight 410.5 g/mol
IUPAC Name 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3
Standard InChIKey RAPZEAPATHNIPO-UHFFFAOYSA-N
Impurities 3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 3-[2-[4-[(Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; (9RS)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 3-[2-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; (6RS)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 2-[2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine-1-carboxylate; 3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 3-[2-[4-[4-fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
SMILES CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Canonical SMILES CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Appearance Solid powder
Boiling Point 442
Colorform White to slightly beige powder
Crystals from dimethylformamide + propanol
Melting Point 170
170.0 °C
170 °C
170°C
Physical Description Solid
Description Risperidone is a benzisoxazole derivative with antipsychotic property. Risperidone selectively antagonizes serotonin (5-HT) effects via cortical 5-HT2 receptor, and, to a lesser extent, competes with dopamine at the limbic dopamine D2 receptor. The antagonism leads to decreased psychotic effects, such as hallucinations and delusions. In addition, risperidone has low to moderate affinity for histamine H1, 5-HT1A, 5-HT1C, and 5-HT1D receptors, while it has weak affinity for dopamine D1 and haloperidol-sensitive sigma site receptors.
Risperidone is an atypical antipsychotic that is used widely in the treatment of mania and schizophrenia. Risperidone therapy is associated with serum aminotransferase elevations and in rare instances has been linked to clinically apparent acute liver injury.
Risperidone is a member of the class of pyridopyrimidines that is 2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one carrying an additional 2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl group at position 2. It has a role as a serotonergic antagonist, an alpha-adrenergic antagonist, a H1-receptor antagonist, a second generation antipsychotic, a dopaminergic antagonist, a psychotropic drug and an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor. It is a pyridopyrimidine, an organofluorine compound, a heteroarylpiperidine and a member of 1,2-benzoxazoles.
Purity > 98%
Shelf Life Stable under recommended storage conditions.
Solubility 2.33 mg/mL
Soluble in methylene chloride; sparingly soluble in alcohol; practically insoluble in water
Practically insoluble in water, freely soluble in methylene chloride and soluble in methanol and 0.1N hydrochloric acid
In water, 2.16 mg/L at 25 °C (est)
Synonyms Consta, Risperdal
R 64,766
R 64766
R-64,766
R-64766
R64,766
R64766
Risperdal Consta
Risperidal
Risperidone
Vapor Pressure 4.6X10-11 mm Hg at 25 °C (est)
Reference 1: Long-acting risperidone injections in a pregnant patient with bipolar
disorder. Bipolar Disord. 2017 Nov 9. doi: 10.1111/bdi.12572. [Epub ahead of
print] PubMed PMID: 29120507.


2: Prasad TR, Joseph S, Kole P, Kumar A, Subramanian M, Rajagopalan S, Kr P.
Enantioselective supercritical fluid chromatography-tandem mass spectrometry
method for simultaneous estimation of risperidone and its 9-hydroxyl metabolites
in rat plasma. Bioanalysis. 2017 Nov 9. doi: 10.4155/bio-2017-0168. [Epub ahead
of print] PubMed PMID: 29120220.


3: Calarge CA, Mills JA, Ziegler EE, Schlechte JA. Calcium and Vitamin D
Supplementation in Boys with Risperidone-Induced Hyperprolactinemia: A
Randomized, Placebo-Controlled Pilot Study. J Child Adolesc Psychopharmacol. 2017
Nov 7. doi: 10.1089/cap.2017.0104. [Epub ahead of print] PubMed PMID: 29112461.


4: Carabias LA, Llaudó J, Ayani I, Martínez J, Litman RE, Gutierro I. A phase II
study to evaluate the pharmacokinetics, safety, and tolerability of Risperidone
ISM multiple intramuscular injections once every 4 weeks in patients with
schizophrenia. Int Clin Psychopharmacol. 2017 Nov 3. doi:
10.1097/YIC.0000000000000203. [Epub ahead of print] PubMed PMID: 29112001.


5: Syrejshchikova T, Smolina N, Kondratyuk V, Dobretsov G, Uzbekov M. Influence
of antipsychotic drug risperidone on human serum albumin affinity to organic
anions. Curr Drug Discov Technol. 2017 Nov 6. doi:
10.2174/1570163814666171106153639. [Epub ahead of print] PubMed PMID: 29110619.


6: McNeil SE, Cogburn M. Risperidone. 2017 Oct 17. StatPearls [Internet].
Treasure Island (FL): StatPearls Publishing; 2017 Jun-. Available from
http://www.ncbi.nlm.nih.gov/books/NBK459313/
PubMed PMID: 29083663.


7: Pepa PA, Lee KC, Huynh HE, Wilson MP. Safety of Risperidone for Acute
Agitation and Alcohol Intoxication in Emergency Department Patients. J Emerg Med.
2017 Oct;53(4):530-535. doi: 10.1016/j.jemermed.2017.05.028. PubMed PMID:
29079068.


8: Kalichak F, Idalencio R, da Rosa JGS, Barcellos HHA, Fagundes M, Piato A,
Barcellos LJG. Psychotropic in the environment: risperidone residues affect the
behavior of fish larvae. Sci Rep. 2017 Oct 26;7(1):14121. doi:
10.1038/s41598-017-14575-7. PubMed PMID: 29074994; PubMed Central PMCID:
PMC5658348.


9: Demirkaya SK, Aksu H, Özgür BG. A Retrospective Study of Long Acting
Risperidone Use to Support Treatment Adherence in Youth with Conduct Disorder.
Clin Psychopharmacol Neurosci. 2017 Nov 30;15(4):328-336. doi:
10.9758/cpn.2017.15.4.328. PubMed PMID: 29073744.


10: Watanabe N, Higashi H, Nakamura S, Nomura K, Adachi Y, Taguchi M. The
possible clinical impact of risperidone on P-glycoprotein-mediated transport of
tacrolimus: A case report and in vitro study. Biopharm Drug Dispos. 2017 Oct 20.
doi: 10.1002/bdd.2109. [Epub ahead of print] PubMed PMID: 29055041.
PubChem Compound 5073
Last Modified Nov 11 2021
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